Chlorine Regioisomerism: 4‑Cl vs. 3‑Cl Substitution Defines a Structurally Distinct Chemical Entity with Potentially Divergent Target Engagement
The target compound bears a chlorine atom at the para position of the benzyl ring, whereas the closest pharmacologically characterized analogue, Liproxstatin‑1, bears a chlorine at the meta position [1]. In the broader spiroquinoxaline patent, the general formula (I) encompasses both 3‑ and 4‑chlorobenzyl variants, implying that the inventors regarded the substitution position as relevant to biological activity [2]. Although no direct head‑to‑head ferroptosis IC50 comparison has been published, the meta‑chloro isomer Liproxstatin‑1 inhibits ferroptotic cell death with an IC50 of 22 nM in cell‑free assays and approximately 38 nM in mouse embryonic fibroblasts . The para‑chloro compound remains uncharacterized in the public domain, making it a structurally distinct probe molecule whose activity profile cannot be assumed identical to that of the meta isomer [2].
| Evidence Dimension | Chlorine substitution position on benzyl ring |
|---|---|
| Target Compound Data | 4‑Chlorobenzyl (para substitution); CAS 1172351‑24‑4; ferroptosis IC50 not reported |
| Comparator Or Baseline | Liproxstatin‑1 (3‑Chlorobenzyl, meta substitution); CAS 950455‑15‑9; ferroptosis IC50 = 22 nM (cell‑free) , ≈38 nM (MEFs) |
| Quantified Difference | Structural isomerism (para vs. meta); no quantitative activity data available for target compound |
| Conditions | Cell‑free ferroptosis assay for comparator; mouse embryonic fibroblast (MEF) assay for comparator |
Why This Matters
For laboratories studying structure‑activity relationships (SAR) of ferroptosis inhibitors, the para‑chloro isomer represents a commercially available but pharmacologically uncharacterized tool compound whose procurement enables novel SAR exploration unattainable with the well‑characterized meta‑chloro isomer.
- [1] ChEBI. (2021). liproxstatin-1 (CHEBI:173097). EMBL-EBI. View Source
- [2] Proneth, B., Conrad, M., Schick, J., & Sennhenn, P. (2016). Spiroquinoxaline derivatives as inhibitors of non-apoptotic regulated cell-death. U.S. Patent No. 9,802,956. Washington, DC: U.S. Patent and Trademark Office. View Source
